Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride

Description

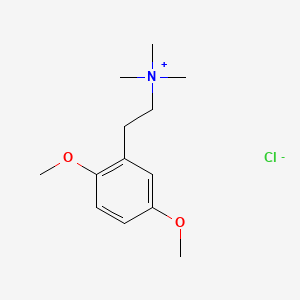

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride (CAS 13078-70-1) is a quaternary ammonium salt characterized by a 2,5-dimethoxyphenethyl group attached to a trimethylammonium chloride moiety. Its molecular formula is C₁₃H₂₂ClNO₂, and its structure includes a phenethyl backbone substituted with two methoxy groups at the 2- and 5-positions (Fig. 1). Quaternary ammonium compounds (QACs) like this are widely used as surfactants, disinfectants, and phase-transfer catalysts.

Properties

CAS No. |

13078-70-1 |

|---|---|

Molecular Formula |

C13H22ClNO2 |

Molecular Weight |

259.77 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)ethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C13H22NO2.ClH/c1-14(2,3)9-8-11-10-12(15-4)6-7-13(11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

SLANUBHZICPYRW-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCC1=C(C=CC(=C1)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride typically involves the quaternization of (2,5-dimethoxyphenethyl)amine with methyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or halides can replace the chloride ion.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Hydroxide or halide substituted products.

Scientific Research Applications

Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.

Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of Ammonium, (2,5-dimethoxyphenethyl)trimethyl-, chloride is primarily based on its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparisons

The pharmacological, physicochemical, and industrial properties of QACs are highly dependent on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Selected Quaternary Ammonium Chlorides

Key Observations :

Alkyl Chain Length vs. Aromaticity: Aliphatic QACs (e.g., CTAC, dodecyltrimethylammonium chloride) exhibit strong surfactant and antimicrobial properties due to their hydrophobic alkyl chains, which disrupt lipid membranes . Benzyltrimethylammonium chloride shares aromaticity with the target compound but lacks methoxy groups. Its primary use as a phase-transfer catalyst highlights how minor structural changes (e.g., methoxy substitution) could alter reactivity or solubility .

Pharmacological Activity :

- Methyl-tri-ethyl-ammonium chloride and similar aliphatic QACs show varying potency as ganglionic blockers, with activity dependent on alkyl substitution patterns . The target compound’s methoxy groups could modulate receptor binding or bioavailability, though empirical data are lacking.

Biomedical Applications :

- HACC , a polymeric QAC, forms hydrogels for biomedical use, demonstrating how polymer backbones expand functionality compared to small-molecule QACs . The target compound’s small size may limit such applications but could favor membrane penetration in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.